6-(Chloromethyl)-3-methoxy-2-methylpyridine
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Overview
Description
6-(Chloromethyl)-3-methoxy-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-methoxy-2-methylpyridine typically involves the chloromethylation of 3-methoxy-2-methylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
6-(Chloromethyl)-3-methoxy-2-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects . The methoxy group may also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-(Chloromethyl)-2-methylpyridine: Similar structure but without the methoxy group, leading to variations in chemical behavior.
3-Chloromethyl-2-methylpyridine: Positional isomer with different substitution pattern, affecting its chemical properties.
Uniqueness
6-(Chloromethyl)-3-methoxy-2-methylpyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse scientific research avenues.
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
171.62 g/mol |
IUPAC Name |
6-(chloromethyl)-3-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-8(11-2)4-3-7(5-9)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
PEASXMBREGCGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CCl)OC |
Origin of Product |
United States |
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